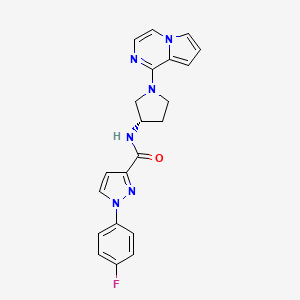
CXCR7 antagonist-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CXCR7 antagonist-1 involves several steps, including the preparation of amides and the use of various reagents and conditions. For instance, the preparation of amides involves the reaction of specific carboxylic acids with amines under controlled conditions . The reaction conditions typically include the use of solvents like dimethyl sulfoxide (DMSO) and polyethylene glycol (PEG300), along with surfactants like Tween 80 .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the public domain. the general approach would involve scaling up the synthetic routes used in laboratory settings, ensuring that the reaction conditions are optimized for large-scale production. This would include the use of industrial-grade solvents and reagents, as well as specialized equipment to maintain reaction conditions.
Chemical Reactions Analysis
Types of Reactions
CXCR7 antagonist-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may produce oxidized derivatives of this compound, while reduction reactions may yield reduced forms of the compound.
Scientific Research Applications
CXCR7 antagonist-1 has a wide range of scientific research applications, including:
Cancer Research: It is used to study the inhibition of tumor cell proliferation and tumor formation.
Inflammatory Diseases: The compound is used in research related to inflammatory diseases, as it can inhibit the binding of chemokines to CXCR7.
Drug Development: This compound is a valuable tool in the development of new therapeutic agents targeting the CXCR7 receptor.
Mechanism of Action
CXCR7 antagonist-1 exerts its effects by specifically inhibiting the binding of the chemokines stromal cell-derived factor-1 and interferon-inducible T cell alpha chemoattractant to the chemokine receptor CXCR7 . This inhibition prevents the activation of downstream signaling pathways that promote tumor cell proliferation and survival . The compound acts as a scavenger receptor, internalizing and degrading the chemokines, thereby reducing their availability for signaling .
Comparison with Similar Compounds
Similar Compounds
CCX771: A synthetic CXCR7 antagonist known for its potential in inhibiting trans-endothelial migration.
Uniqueness
CXCR7 antagonist-1 is unique in its specific inhibition of the binding of stromal cell-derived factor-1 and interferon-inducible T cell alpha chemoattractant to CXCR7 . This specificity makes it a valuable tool in research focused on the CXCR7 receptor and its role in various diseases, particularly cancer .
Properties
Molecular Formula |
C21H19FN6O |
|---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-N-[(3S)-1-pyrrolo[1,2-a]pyrazin-1-ylpyrrolidin-3-yl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C21H19FN6O/c22-15-3-5-17(6-4-15)28-12-8-18(25-28)21(29)24-16-7-11-27(14-16)20-19-2-1-10-26(19)13-9-23-20/h1-6,8-10,12-13,16H,7,11,14H2,(H,24,29)/t16-/m0/s1 |
InChI Key |
IGJCDMUXCOCMMI-INIZCTEOSA-N |
Isomeric SMILES |
C1CN(C[C@H]1NC(=O)C2=NN(C=C2)C3=CC=C(C=C3)F)C4=NC=CN5C4=CC=C5 |
Canonical SMILES |
C1CN(CC1NC(=O)C2=NN(C=C2)C3=CC=C(C=C3)F)C4=NC=CN5C4=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


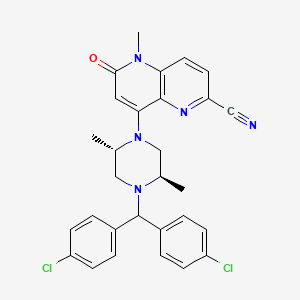
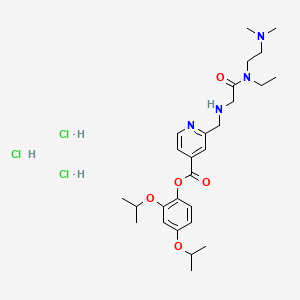
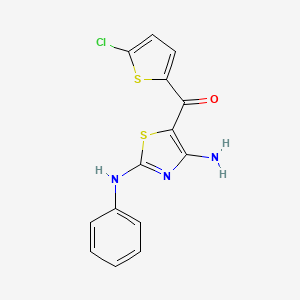
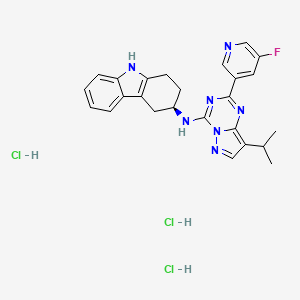
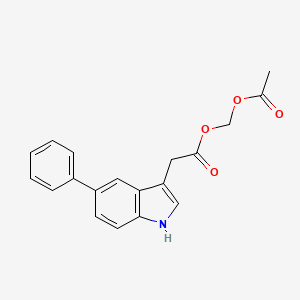
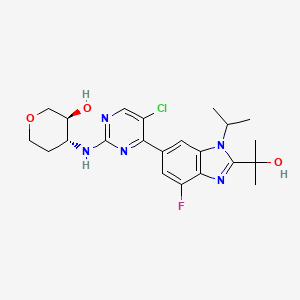
![4-hydroxy-2-oxo-N-(4-sulfamoylphenyl)-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-b]pyridine-3-carboxamide](/img/structure/B10830081.png)
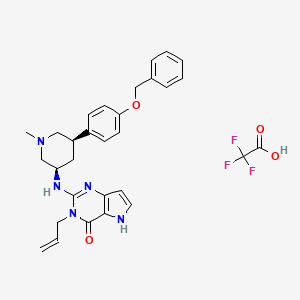
![[4-(1,3-Benzodioxol-5-yl)piperazin-1-yl]-[4-[[2-(hydroxymethyl)indol-1-yl]methyl]phenyl]methanone](/img/structure/B10830104.png)
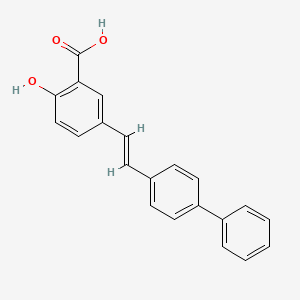
![N-[(2S)-4-methylsulfanyl-1-oxo-1-[[4-(3-pyridin-4-ylphenyl)-1,3-thiazol-2-yl]amino]butan-2-yl]-1-methylsulfonylpyrrole-3-carboxamide](/img/structure/B10830117.png)
![2-[6-[2-[[3,4-Dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-2-octyldecoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10830130.png)
![5-methoxy-N-[3-methoxy-4-(2-piperidin-2-ylethoxy)phenyl]-2,2-dimethylchromene-6-carboxamide](/img/structure/B10830137.png)
![3-[4-[4-Methoxy-5-(pyrrolidine-1-carbonyl)thiophen-3-yl]triazol-1-yl]piperidine-2,6-dione](/img/structure/B10830143.png)
